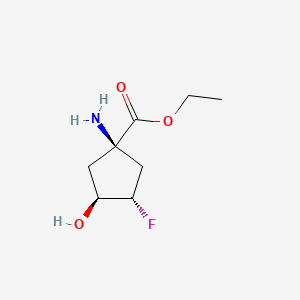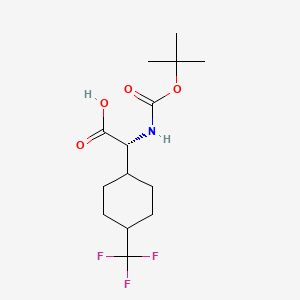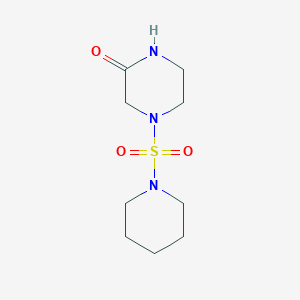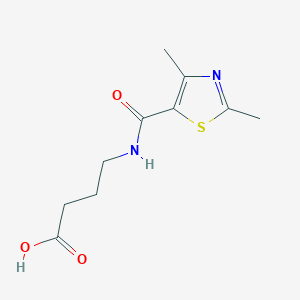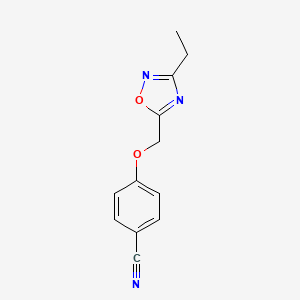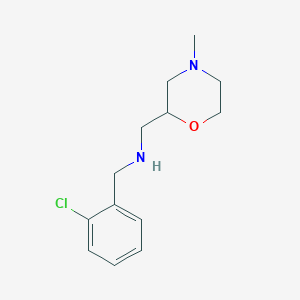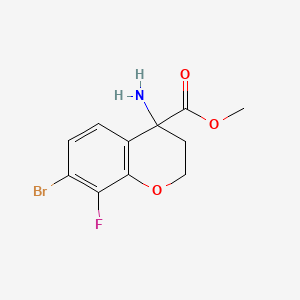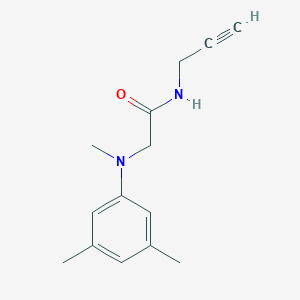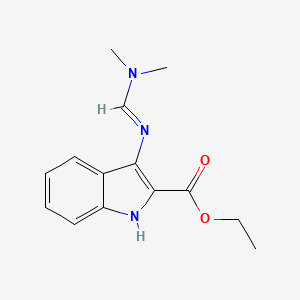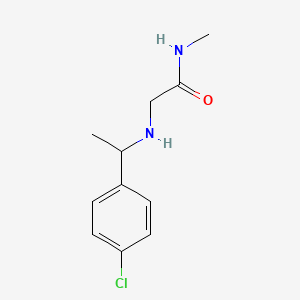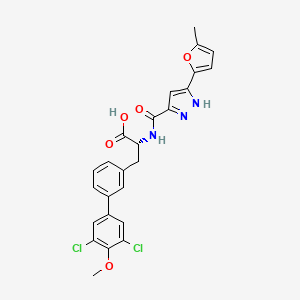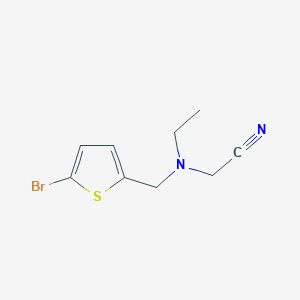
2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)acetonitrile is an organic compound with the molecular formula C9H11BrN2S. This compound is characterized by the presence of a bromothiophene ring, an ethylamino group, and an acetonitrile moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)acetonitrile typically involves the reaction of 5-bromothiophene-2-carbaldehyde with ethylamine and acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)acetonitrile involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Bromothiophen-2-yl)acetonitrile
- N-(2-(((5-Bromothiophen-2-yl)methyl)amino)ethyl)acetamide
- Methyl 2-(5-bromothiophen-2-yl)acetate
Uniqueness
2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug discovery .
Propriétés
Formule moléculaire |
C9H11BrN2S |
|---|---|
Poids moléculaire |
259.17 g/mol |
Nom IUPAC |
2-[(5-bromothiophen-2-yl)methyl-ethylamino]acetonitrile |
InChI |
InChI=1S/C9H11BrN2S/c1-2-12(6-5-11)7-8-3-4-9(10)13-8/h3-4H,2,6-7H2,1H3 |
Clé InChI |
UGXVMHBCVJZFRU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC#N)CC1=CC=C(S1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906731.png)
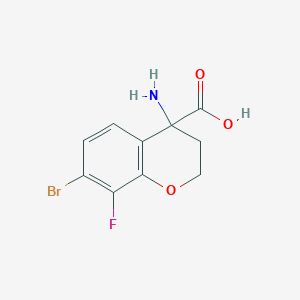
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14906740.png)
